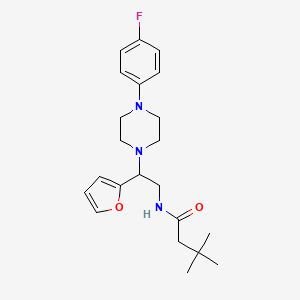
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,3-dimethylbutanamide is a useful research compound. Its molecular formula is C22H30FN3O2 and its molecular weight is 387.499. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,3-dimethylbutanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a fluorophenyl group and a furan moiety. Its IUPAC name is methyl N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]carbamate, with the molecular formula C18H22FN3O3 and a molecular weight of approximately 347.39 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. It is known to modulate the activity of serotonin (5-HT) and dopamine receptors, which play crucial roles in mood regulation, cognition, and behavior. The binding affinity to these receptors can lead to significant pharmacological effects, including:
- Antidepressant effects : By enhancing serotonergic and dopaminergic transmission.
- Anxiolytic properties : Potentially reducing anxiety through modulation of neurotransmitter systems.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
| Activity | Description |
|---|---|
| Antidepressant | Modulates serotonin and dopamine pathways, showing promise in treating depression. |
| Anxiolytic | May reduce anxiety symptoms by affecting neurotransmitter levels. |
| Neuroprotective | Potential to protect neuronal cells from damage in neurodegenerative diseases. |
| Antitumor Activity | Preliminary studies suggest it may inhibit certain cancer cell lines. |
Case Studies and Research Findings
-
Neuropharmacological Studies :
- A study demonstrated that the compound increased serotonin levels in animal models, leading to improved mood and reduced anxiety behaviors .
-
Antitumor Activity :
- In vitro assays showed that this compound inhibited the growth of several cancer cell lines, suggesting potential as an anticancer agent .
- Receptor Binding Studies :
Comparative Analysis with Similar Compounds
The unique structure of this compound sets it apart from other piperazine derivatives:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-one | Contains a pyrimidine moiety | Antidepressant effects |
| N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine | Thiazole derivative | Antitumor activity |
| N-{(2R)-[4-(2-fluorophenyl)piperazin-1-yl]-[2-(furan-2-yl)ethyl]} | Similar furan-piperazine structure | Anxiolytic properties |
Eigenschaften
IUPAC Name |
N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FN3O2/c1-22(2,3)15-21(27)24-16-19(20-5-4-14-28-20)26-12-10-25(11-13-26)18-8-6-17(23)7-9-18/h4-9,14,19H,10-13,15-16H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMDMZINMOGOLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














